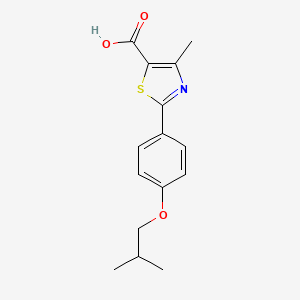

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Larvicidal Activity: A study focused on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide for their larvicidal activity against Anopheles arabiensis. Compounds similar to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid were found to be promising larvicidal agents (N. P et al., 2021).

Antithrombotic Agents: Another study synthesized derivatives of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid, showing good in vivo antithrombotic activity (J. S. R. Babu et al., 2016).

Impurity Analysis in Pharmaceuticals: A study aimed to isolate and identify impurities in febuxostat, an anti-gout drug, found impurities structurally similar to this compound (Wu Qiang et al., 2015).

Polymer Synthesis: Research on thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, a compound related to this compound, explored their potential in polymer synthesis (H. Kricheldorf & Sven A. Thomsen, 1992).

Antimicrobial Activity: A study synthesized new derivatives of this compound and evaluated their in vitro antibacterial activity, demonstrating moderate to good antimicrobial properties (R. C. Krishna Reddy et al., 2013).

Iron Clearing Efficiency: Research examined the effects of stereochemistry and hydroxylation on iron clearing efficiency and toxicity of desferrithiocin analogs, including compounds structurally similar to this compound (R. Bergeron et al., 1999).

Mechanism of Action

Target of Action

The primary target of 3-Descyano Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that, when accumulated, can lead to conditions such as gout .

Mode of Action

3-Descyano Febuxostat acts as a non-purine selective inhibitor of XO . By inhibiting the activity of XO, it reduces the synthesis of uric acid, thereby decreasing serum uric acid levels .

Biochemical Pathways

The inhibition of XO disrupts the purine degradation pathway, leading to a decrease in uric acid production . This results in a reduction of uric acid accumulation in the body, which can alleviate symptoms of gout and other conditions associated with hyperuricemia .

Pharmacokinetics

3-Descyano Febuxostat exhibits favorable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It has a mean apparent total clearance of 10–12 L/h and an apparent volume of distribution at steady state of 33–64L .

Result of Action

The action of 3-Descyano Febuxostat leads to significant decreases in serum and urinary uric acid concentrations . This can effectively manage chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol . Moreover, it has been observed to ameliorate inflammation, fibrosis, and lipid accumulation in the liver .

Action Environment

The action of 3-Descyano Febuxostat can be influenced by various environmental factors. For instance, factors like age, sex, and renal function can influence its efficacy . It’s also worth noting that the compound exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .

properties

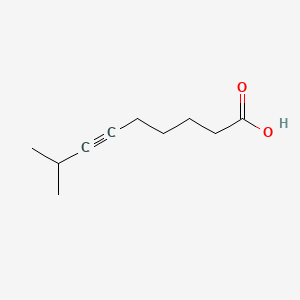

IUPAC Name |

4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKJCYASUIQELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170852 |

Source

|

| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206550-99-3 |

Source

|

| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)

![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)